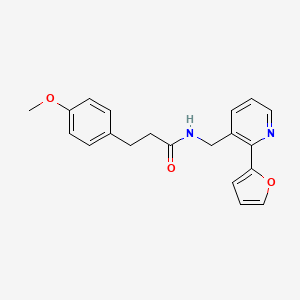![molecular formula C20H19N3O2S B2964335 2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 518017-85-1](/img/structure/B2964335.png)
2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl groups, which are six-membered carbon rings . The presence of the sulfanyl group (-SH) and the acetamide group (-CONH2) suggest that this compound might have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors like the aromaticity of the phenyl and pyrimidine rings, the polarity of the acetamide group, and the potential for hydrogen bonding involving the sulfanyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and potential for hydrogen bonding .科学的研究の応用
Quantum Chemical Insight into Molecular Structure and Drug Likeness
A novel antiviral active molecule, closely related to the specified compound, has been synthesized and characterized, revealing insights into its equilibrium geometry, natural bond orbital calculations, and vibrational assignments. This study emphasizes the molecule's antiviral potency, particularly against SARS-CoV-2, highlighting its potential in COVID-19 therapeutics. The detailed analysis of intermolecular interactions, drug likeness, and molecular docking against SARS-CoV-2 protein showcases its pharmacokinetic properties and the possibility of irreversible interaction with SARS-CoV-2 protease (Mary et al., 2020).
Crystal Structure Analysis
Research on compounds with a similar structure has provided valuable insights into their crystal structure, showcasing how the pyrimidine ring's orientation influences the molecule's overall conformation and potentially its interaction with biological targets. Such structural analyses are crucial for understanding the compound's biochemical interactions and potential therapeutic applications (Subasri et al., 2017).
Dual Inhibitory Action on Key Enzymes
Compounds bearing a similar core structure have demonstrated potent dual inhibitory action against critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for DNA synthesis. This dual inhibition suggests the compound's potential as a therapeutic agent in treating diseases characterized by rapid cell division, such as cancer (Gangjee et al., 2008).
Antimicrobial and Antitumor Potential
Synthetic approaches to derivatives of related compounds have revealed significant antimicrobial and antitumor activities. Such findings underscore the potential utility of these compounds in developing new treatments for bacterial infections and cancer, highlighting the broader implications of this research in medicinal chemistry and pharmacology (Farzaliyev et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18-13-17(16-9-5-2-6-10-16)22-20(23-18)26-14-19(25)21-12-11-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJJYOKDJAKYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2964252.png)
![N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2964253.png)
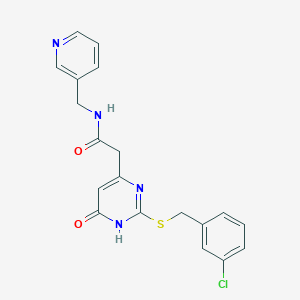
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide](/img/structure/B2964256.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2964258.png)
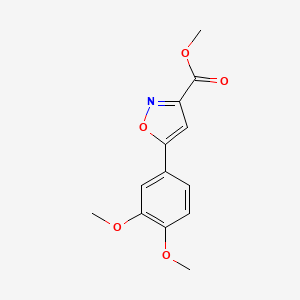
![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2964260.png)
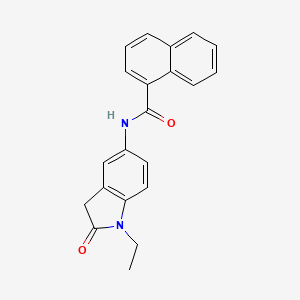
![4-[(4-Tert-butylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2964264.png)
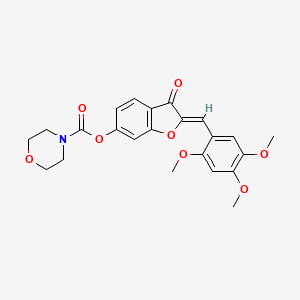
![1-[4-(4-Hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2964269.png)
![N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2964271.png)
